molecular formula C10H12BBrO2 B13360038 6-(bromomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol

6-(bromomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B13360038
M. Wt: 254.92 g/mol
InChI Key: SGXWAHICZDGQOS-UHFFFAOYSA-N
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Description

6-(bromomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol is a chemical compound that belongs to the class of boron-containing heterocycles This compound is characterized by the presence of a bromomethyl group and a dimethylbenzo[c][1,2]oxaborol ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(bromomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol typically involves the bromination of a precursor compound. One common method is the visible-light-induced radical bromination using N-bromosuccinimide (NBS) as the brominating agent. This reaction is often carried out in the presence of a suitable solvent, such as chloroform or methanol, and a light source, such as a tungsten bulb .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and light intensity, to achieve higher yields and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

6-(bromomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to achieve substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to introduce oxygen-containing functional groups.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the bromomethyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could introduce a carboxyl group.

Scientific Research Applications

6-(bromomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex boron-containing compounds and heterocycles.

    Biology: The compound’s unique structure makes it a potential candidate for studying boron-based interactions in biological systems.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties, such as boron-containing polymers or catalysts.

Mechanism of Action

The mechanism of action of 6-(bromomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. The bromomethyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The boron atom in the oxaborol ring can also form reversible interactions with biological molecules, influencing their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(bromomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol is unique due to its specific structural features, such as the combination of a bromomethyl group and a dimethylbenzo[c][1,2]oxaborol ring

Properties

IUPAC Name

6-(bromomethyl)-1-hydroxy-3,3-dimethyl-2,1-benzoxaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BBrO2/c1-10(2)8-4-3-7(6-12)5-9(8)11(13)14-10/h3-5,13H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXWAHICZDGQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(C=CC(=C2)CBr)C(O1)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BBrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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